ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate
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Overview
Description
ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dimethoxyphenyl group and an ethyl ester group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide
- 2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester
Uniqueness
ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-4-24-14(21)9-25-8-13(20)17-16-19-18-15(26-16)11-6-5-10(22-2)7-12(11)23-3/h5-7H,4,8-9H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJSCRZOSDPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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